molecular formula C3H7O6P B1201352 Dihydroxyacetone phosphate CAS No. 57-04-5

Dihydroxyacetone phosphate

Cat. No.: B1201352
CAS No.: 57-04-5
M. Wt: 170.06 g/mol
InChI Key: GNGACRATGGDKBX-UHFFFAOYSA-N
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Description

Mechanism of Action

DHAP, an intermediate of the synthesis of pyruvate and a very important building block in nature, can be generated by converting free dihydroxyacetone (Dha) through the action of the dihydroxyacetone kinase enzyme .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The recent advances in the three routes for DHAP synthesis are encouraging and the scientific community is heavily engaged in the development of greener processes . A recent study has designed and constructed an artificial phosphoketolase (APK) pathway, which consists of only 3 types of biochemical reactions. The APK pathway has the potential to achieve a 100% carbon yield to acetyl-CoA from any monosaccharide by integrating a one-carbon condensation reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroxyacetone phosphate can be synthesized through both chemical and enzymatic routes. Chemical synthesis often involves the use of dibenzyl phosphate and Lewis acid-mediated regioselective epoxide ring opening, followed by catalytic oxidation . Enzymatic routes typically involve the conversion of dihydroxyacetone or glycerol via multi-step processes that mimic glycolysis .

Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation. For instance, the methanol-assimilating system of methylotrophic yeasts can be used to produce this compound from methanol and hydroxypyruvate . This method is advantageous due to its scalability and efficiency.

Properties

IUPAC Name

(3-hydroxy-2-oxopropyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h4H,1-2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGACRATGGDKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058768
Record name 2-Propanone, 1-hydroxy-3-(phosphonooxy)-
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Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydroxyacetone phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

57-04-5
Record name Dihydroxyacetone phosphate
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Record name Dihydroxyacetone phosphate
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Record name Dihydroxyacetone phosphate
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Record name 2-Propanone, 1-hydroxy-3-(phosphonooxy)-
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Record name 2-Propanone, 1-hydroxy-3-(phosphonooxy)-
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Record name 1-hydroxy-3-(phosphonooxy)acetone
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Record name DIHYDROXYACETONE PHOSPHATE
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Record name Dihydroxyacetone phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

For removing dX1P the acetaldehyde was evaporated and the solution was diluted with water to reach 30 ml. It was mixed with 3 ml 2.65 M sodium formate solution (8 mmol), and sodium hydroxide solution was added until a pH of 7.4 was reached. 23 U formate dehydrogenase (FDH), 6 mg NADH, 16 U RAMA and 20 U glycerolphosphate dehydrogenase (GDH) were added.
Quantity
3 mL
Type
reactant
Reaction Step One
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Reaction Step Two
Name
Quantity
6 mg
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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